Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate

Overview

Description

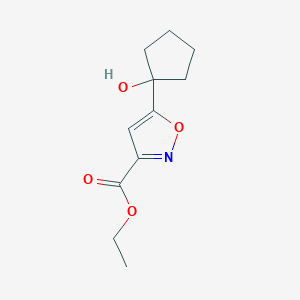

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an appropriate nitrile oxide with a suitable alkene. One common method includes the use of a cyclopentyl ketone derivative and ethyl isoxazole-3-carboxylate as starting materials. The reaction is carried out under controlled conditions, often involving a catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketone derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the hydroxycyclopentyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(1-hydroxycyclohexyl)isoxazole-3-carboxylate

- Methyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate

- Ethyl 5-(1-hydroxycyclopentyl)isoxazole-4-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the hydroxy group on the cyclopentyl ring and the ethyl ester functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₁N₁O₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features an isoxazole ring, which is known for its diverse biological activities, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for certain pathogenic strains have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 300 |

| TNF-alpha | 1200 | 200 |

These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Receptor Activity : It has been suggested that this isoxazole derivative interacts with specific receptors, thereby modulating cellular responses.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against drug-resistant strains of bacteria. The study found that the compound not only inhibited growth but also demonstrated bactericidal activity in time-kill assays, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated significant reduction in joint swelling and pain scores when treated with this compound compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Properties

IUPAC Name |

ethyl 5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-2-15-10(13)8-7-9(16-12-8)11(14)5-3-4-6-11/h7,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQBTUACYFLWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2(CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214499 | |

| Record name | Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924859-04-1 | |

| Record name | Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924859-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.